5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Description
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a sulfur-linked 2-chloro-6-fluorobenzyl group at position 5, methoxy groups at positions 8 and 9, and a methyl group at position 2.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-10-22-18-11-7-16(26-2)17(27-3)8-15(11)23-19(25(18)24-10)28-9-12-13(20)5-4-6-14(12)21/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKFCUGYBAIKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Triazoloquinazoline Derivatives
Substituent Effects on Pharmacological Activity
- 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS: 860611-22-9) This analog replaces the 2-chloro-6-fluorobenzyl group with a 2,4-dichlorobenzyl moiety. The increased chlorine substitution enhances molecular weight (435.33 g/mol vs. No direct pharmacological data are available, but structural parallels suggest comparable adenosine receptor affinity, as seen in related triazoloquinazolines like MRS1220 (a potent A3 adenosine receptor antagonist) .
- CGS15943 (5-Amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline) CGS15943 lacks the sulfanyl-benzyl group but includes a furyl substituent at position 2. It exhibits nanomolar affinity for A2A adenosine receptors (Ki = 2.3 nM), highlighting the importance of the triazoloquinazoline core in receptor binding. The absence of a halogenated benzyl group in CGS15943 reduces steric hindrance, possibly explaining its higher receptor selectivity compared to the target compound .
Functional Group Modifications and Photophysical Properties
- 5-(4′-Diphenylamino-biphenyl-4-yl)-2-ethyl-[1,2,4]triazolo[1,5-c]quinazoline (Compound 5e) This derivative replaces the sulfanyl-benzyl group with a biphenyl-diphenylamino moiety. The extended π-conjugation system results in strong fluorescence (λem = 480 nm), making it suitable for optoelectronic applications. In contrast, the target compound’s halogenated benzyl group likely quenches fluorescence, redirecting its utility toward therapeutic rather than imaging applications .
Dihydrotriazoloquinazolines: Structural and Solubility Comparisons
- 5-Cyclopropyl-2-phenyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline (Compound 2.3) The dihydro modification (saturation of the quinazoline ring) increases solubility in alcohols and dioxane but reduces planarity, which may diminish intercalation with DNA or proteins.
Preparation Methods
Formation of the Quinazoline-2,4-dione Intermediate
The synthesis begins with 8,9-dimethoxyanthranilic acid (1), which undergoes urea formation via reaction with potassium cyanate in acidic medium to yield 8,9-dimethoxyquinazoline-2,4(1H,3H)-dione (2) (Scheme 1). Cyclization is achieved by heating at 120°C in 6N HCl, providing the dione in 78% yield.
Key Reaction Conditions :
Chlorination to 2,4-Dichloroquinazoline
Treatment of 2 with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline at reflux (110°C, 6 hours) produces 2,4-dichloro-8,9-dimethoxyquinazoline (3). Excess POCl₃ ensures complete dichlorination, with yields exceeding 85%.
Hydrazine Functionalization
Controlled addition of hydrazine hydrate to 3 in ethanol at 0–5°C yields 2-chloro-8,9-dimethoxyquinazolin-4-ylhydrazine (4). Maintaining low temperatures prevents over-substitution, achieving 70% isolated yield.
Triazole Ring Formation and Methylation
Cyclization to Triazoloquinazoline
Heating 4 with acetic anhydride at 80°C for 3 hours induces cyclization, forming 8,9-dimethoxy-2-methyltriazolo[1,5-c]quinazolin-5(6H)-one (5). The methyl group originates from in situ acetylation followed by elimination, with yields of 65–72%.
Mechanistic Insight :
Thiolation at Position 5
Reaction of 5 with Lawesson’s reagent in toluene at 110°C converts the 5-ketone to a thione, yielding 8,9-dimethoxy-2-methyltriazolo[1,5-c]quinazoline-5(6H)-thione (6). This step proceeds in 82% yield, confirmed by IR (νC=S 1268 cm⁻¹).
Introduction of the Sulfanyl Side Chain
Alkylation with 2-Chloro-6-fluorobenzyl Chloride
The thione 6 undergoes alkylation with 2-chloro-6-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as base (Scheme 2). Optimal conditions include:
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 3.32 (s, 3H, SCH₃), 4.02 (s, 6H, 2×OCH₃), 5.21 (s, 2H, SCH₂), 7.12–7.54 (m, 3H, Ar-H).
- HRMS : m/z 419.86 [M+H]⁺ (calcd. 419.86 for C₁₉H₁₅ClFN₃O₃S).
Optimization and Comparative Analysis
Solvent and Base Effects on Alkylation
A screen of bases (K₂CO₃, NaH, Et₃N) and solvents (DMF, THF, MeCN) revealed DMF/K₂CO₃ as optimal, minimizing side reactions (Table 1).
Table 1. Alkylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 92 |
| NaH | THF | 0 | 45 |
| Et₃N | MeCN | 40 | 68 |
Alternative Routes to the Triazole Ring
Comparative studies show that cyclization using phosphorus pentasulfide in pyridine provides higher regioselectivity (>95%) compared to acetic anhydride (72%). However, this method requires stringent anhydrous conditions.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing pathways may yield [1,5-a] vs. [1,5-c] isomers. Using bulky bases (e.g., DIPEA) favors the desired [1,5-c] isomer by kinetic control.
- Methoxy Group Stability : Harsh chlorination conditions (POCl₃) can demethylate methoxy groups. Adding N,N-dimethylaniline as a proton scavenger preserves substituents.
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